molecular formula C9H8ClF3N4 B13704986 3-Amino-5-[6-(trifluoromethyl)-2-pyridyl]pyrazole Hydrochloride

3-Amino-5-[6-(trifluoromethyl)-2-pyridyl]pyrazole Hydrochloride

Katalognummer: B13704986
Molekulargewicht: 264.63 g/mol
InChI-Schlüssel: GYOSULAQNQRIJA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-5-[6-(trifluoromethyl)-2-pyridyl]pyrazole Hydrochloride is a compound that belongs to the pyrazole family, known for its versatile applications in organic synthesis and medicinal chemistry Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-[6-(trifluoromethyl)-2-pyridyl]pyrazole Hydrochloride typically involves the reaction of 6-(trifluoromethyl)-2-pyridinecarboxaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the high quality of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-5-[6-(trifluoromethyl)-2-pyridyl]pyrazole Hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, hydrazine derivatives, and substituted pyrazoles, which can be further utilized in various synthetic applications .

Wissenschaftliche Forschungsanwendungen

3-Amino-5-[6-(trifluoromethyl)-2-pyridyl]pyrazole Hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials science.

Wirkmechanismus

The mechanism of action of 3-Amino-5-[6-(trifluoromethyl)-2-pyridyl]pyrazole Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular pathways involved in inflammation and cell proliferation, leading to its potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Amino-5-[6-(trifluoromethyl)-2-pyridyl]pyrazole
  • 3-Amino-5-[6-(trifluoromethyl)-2-pyridyl]pyrazole Nitrate
  • 3-Amino-5-[6-(trifluoromethyl)-2-pyridyl]pyrazole Sulfate

Uniqueness

3-Amino-5-[6-(trifluoromethyl)-2-pyridyl]pyrazole Hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability. This makes it more suitable for various applications, particularly in medicinal chemistry and pharmaceutical formulations .

Eigenschaften

Molekularformel

C9H8ClF3N4

Molekulargewicht

264.63 g/mol

IUPAC-Name

5-[6-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C9H7F3N4.ClH/c10-9(11,12)7-3-1-2-5(14-7)6-4-8(13)16-15-6;/h1-4H,(H3,13,15,16);1H

InChI-Schlüssel

GYOSULAQNQRIJA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=NC(=C1)C(F)(F)F)C2=CC(=NN2)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.